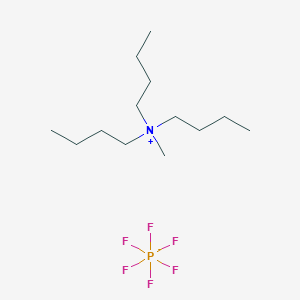
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is an organic compound characterized by the presence of an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an aldehyde functional group attached to the 4-position via an acetyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-diketone and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared from 2,4-pentanedione and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Acetaldehyde Group: The aldehyde group can be introduced via a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the isoxazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where the methyl groups may be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.
Reduction: 2-(3,5-Dimethylisoxazol-4-yl)ethanol.
Substitution: Various substituted isoxazoles depending on the electrophile used.
科学研究应用
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, potentially leading to the formation of bioactive compounds.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3,5-Dimethylisoxazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3,5-Dimethylisoxazole: Lacks the acetaldehyde group, serving as a simpler analog.
Uniqueness
2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde is unique due to the presence of both an isoxazole ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness compared to similar compounds
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-5-7(3-4-9)6(2)10-8-5/h4H,3H2,1-2H3 |
InChI 键 |
MHZZGUJXNUCLSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


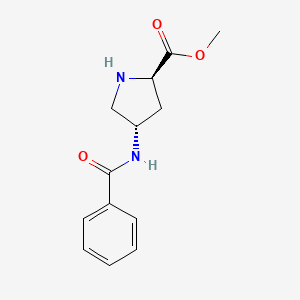
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
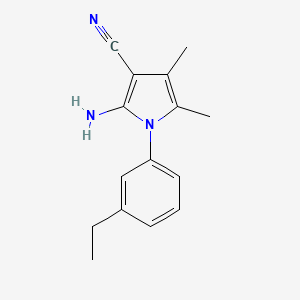
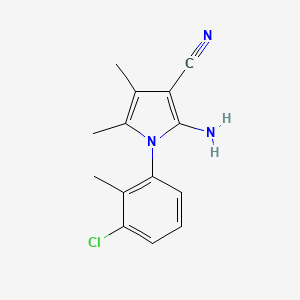
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
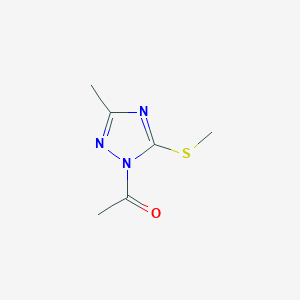
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
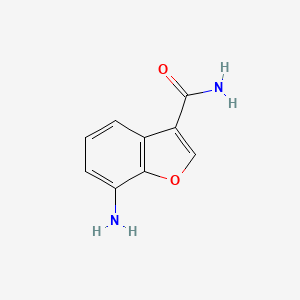

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
